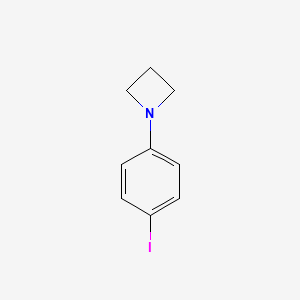
1-(4-Iodophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-iodophenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the iodine atom on the phenyl ring further enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)azetidine can be synthesized through various methods. This reaction typically requires photochemical conditions and can be catalyzed by lanthanum trifluoromethanesulfonate (La(OTf)3) to achieve high regioselectivity . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled photochemical conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis can be employed to achieve high yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines.
Oxidation and Reduction: Reagents such as peracids, sodium borohydride, and lithium aluminum hydride are commonly used.
Cycloaddition Reactions: Photochemical conditions and catalysts like La(OTf)3 are often employed.
Major Products:
Substitution Reactions: Products include azetidine derivatives with various functional groups on the phenyl ring.
Oxidation and Reduction: Products include N-oxides and amines.
Cycloaddition Reactions: Products include larger heterocyclic compounds with azetidine moieties.
Scientific Research Applications
1-(4-Iodophenyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its azetidine ring and phenyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to form covalent bonds with target molecules. The iodine atom on the phenyl ring can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness of 1-(4-Iodophenyl)azetidine: this compound is unique due to its four-membered ring structure, which balances ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . The presence of the iodine atom on the phenyl ring further enhances its reactivity and potential for functionalization .
Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2 |
InChI Key |
YNDJMSGAILMHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















